Ethyl abietate

Catalog No.
S1973038
CAS No.
631-71-0
M.F
C22H34O2
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl abietate

CAS Number

631-71-0

Product Name

Ethyl abietate

IUPAC Name

ethyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C22H34O2/c1-6-24-20(23)22(5)13-7-12-21(4)18-10-8-16(15(2)3)14-17(18)9-11-19(21)22/h9,14-15,18-19H,6-8,10-13H2,1-5H3/t18-,19+,21+,22+/m0/s1

InChI Key

AGUBCDYYAKENKG-YVNJGZBMSA-N

SMILES

CCOC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C

Canonical SMILES

CCOC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C

Isomeric SMILES

CCOC(=O)[C@@]1(CCC[C@]2([C@H]1CC=C3[C@@H]2CCC(=C3)C(C)C)C)C

Ethyl abietate is an organic compound classified as a diterpenoid, with the molecular formula C22H34O2C_{22}H_{34}O_{2} and a molecular weight of approximately 330.51 g/mol. This compound is derived from abietic acid, which is a natural resin component found in coniferous trees. Ethyl abietate appears as a colorless to pale yellow liquid with a characteristic odor. It is used in various applications, including fragrances, flavorings, and as a solvent in

  • Diels-Alder Reactions

    Ethyl abietate serves as a dienophile in Diels-Alder cycloadditions, enabling the formation of six-membered rings with high regioselectivity. Researchers have employed it for the synthesis of complex natural products and drug candidates [].

  • Claisen Rearrangements

    The ester functionality in ethyl abietate can undergo Claisen rearrangements under suitable conditions. This rearrangement offers a strategy for constructing new carbon-carbon bonds and introducing branching into organic molecules [].

  • Asymmetric Catalysis

    Recent research explores the potential of ethyl abietate as a chiral ligand in asymmetric catalysis. The terpenoid backbone can be modified to introduce chirality, allowing the development of catalysts for enantioselective reactions [].

These are just a few examples, and ongoing research continues to explore the potential of ethyl abietate in organic synthesis. Its natural origin and compatibility with green chemistry principles make it an attractive option for sustainable organic transformations.

Other Scientific Research Applications

Beyond organic synthesis, ethyl abietate finds applications in other scientific research areas:

  • Material Science

    Studies investigate the use of ethyl abietate as a bio-based plasticizer in polymers. Its ability to improve flexibility and processability of materials while being derived from renewable resources makes it an interesting alternative to traditional plasticizers [].

  • Drug Delivery Systems

    Research explores the potential of ethyl abietate as a component in drug delivery systems. Its self-assembling properties and biocompatibility offer possibilities for encapsulating and delivering therapeutic agents [].

Typical of esters. One significant reaction is hydrolysis, where it reacts with water to produce abietic acid and ethanol. This reaction can be catalyzed by either acids or bases:

Ethyl abietate+WaterAcid BaseAbietic acid+Ethanol\text{Ethyl abietate}+\text{Water}\xrightarrow{\text{Acid Base}}\text{Abietic acid}+\text{Ethanol}

Additionally, ethyl abietate can participate in lipid peroxidation reactions, which are crucial in biological systems for understanding oxidative stress and its effects on cellular structures .

Research indicates that ethyl abietate exhibits various biological activities. It has been linked to antioxidant properties, which may help protect cells from oxidative damage. Furthermore, studies suggest potential antimicrobial activity against certain bacteria and fungi, making it a candidate for applications in food preservation and pharmaceuticals .

Ethyl abietate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of abietic acid with ethanol in the presence of an acid catalyst:
    Abietic acid+EthanolAcidEthyl abietate+Water\text{Abietic acid}+\text{Ethanol}\xrightarrow{\text{Acid}}\text{Ethyl abietate}+\text{Water}
  • Transesterification: This method involves the exchange of the alkoxy group of an ester with an alcohol. For ethyl abietate, this can involve reacting another ester with ethanol.
  • Direct synthesis from rosin: Rosin can be treated with ethanol under specific conditions to yield ethyl abietate directly, which provides a more sustainable approach by utilizing natural resources .

Studies on ethyl abietate's interactions reveal its role in various biochemical pathways. Notably, it has been implicated in lipid peroxidation processes, which are essential for understanding its protective effects against oxidative damage. Further research is ongoing to explore its interactions with other metabolites and potential therapeutic applications .

Ethyl abietate shares structural similarities with several other compounds within the diterpenoid class. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Abietic AcidC20H30O2C_{20}H_{30}O_{2}Natural resin component; used in adhesives
Methyl AbietateC21H34O2C_{21}H_{34}O_{2}Methyl ester of abietic acid; similar applications
RosinVariesNatural resin; used in inks, adhesives, and varnishes

Uniqueness of Ethyl Abietate: Ethyl abietate stands out due to its specific esterification with ethanol, which enhances its volatility and aroma compared to other similar compounds like methyl abietate. Its unique properties make it particularly valuable in flavoring and fragrance applications while retaining beneficial biological activities .

Acid-Catalyzed Reaction Mechanisms

The synthesis of ethyl abietate through acid-catalyzed esterification represents the most widely employed traditional method for producing this important diterpenoid ester. The fundamental reaction involves the condensation of abietic acid with ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid [1] [2].

The mechanism proceeds through a six-step process characteristic of Fischer esterification reactions. In the initial step, the carboxyl oxygen of abietic acid undergoes protonation by the acid catalyst, forming a protonated carboxylic acid intermediate [3] [4]. This protonation significantly enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack. The second step involves the nucleophilic attack of ethanol on the activated carbonyl carbon, representing the rate-determining step of the overall reaction [5].

Following nucleophilic attack, a tetrahedral intermediate forms, which subsequently undergoes proton transfer to convert one of the hydroxyl groups into a better leaving group. The elimination of water molecules occurs next, driven by the thermodynamic favorability of ester bond formation. Finally, the product ethyl abietate is formed with regeneration of the acid catalyst [3] [4].

The reaction conditions for acid-catalyzed synthesis typically require temperatures ranging from 150 to 160 degrees Celsius under atmospheric or elevated pressure conditions. The use of concentrated sulfuric acid as a catalyst enables efficient conversion while maintaining reaction selectivity [1]. Reaction times vary from 0.5 to 6 hours depending on the specific conditions employed, with yields typically ranging from 85 to 95 percent [1].

Historical methods developed in the early twentieth century, as documented in United States Patent 1749482, describe an alternative acid-catalyzed approach using alkyl halides in the presence of alkali solutions [1]. This method involves heating abietic acid or rosin with ethyl chloride and sodium hydroxide in ethanol at temperatures of 150 to 160 degrees Celsius under pressures of approximately 160 pounds per square inch for 0.5 to 6 hours, achieving yields of 80 to 90 percent [1].

Solvent Systems and Reaction Optimization

The selection of appropriate solvent systems plays a crucial role in optimizing ethyl abietate synthesis through traditional esterification methods. Ethanol serves dual functions as both a reactant and solvent in many synthetic protocols, providing homogeneous reaction conditions while driving the equilibrium toward product formation through excess alcohol concentration [6] [7].

Traditional solvent systems for ethyl abietate synthesis include alcohol-based media, particularly ethanol, which facilitates dissolution of both organic reactants and inorganic catalysts. The use of ethanol as a reaction medium offers several advantages including enhanced miscibility between reactants, improved heat transfer characteristics, and simplified product isolation procedures [1] [8].

Reaction optimization studies have demonstrated that molar ratios of ethanol to abietic acid significantly influence conversion efficiency and product yield. Optimal conditions typically employ ethanol to acid ratios ranging from 2:1 to 4:1, with lower ratios generally providing superior yields due to reduced side reactions and improved thermodynamic driving force [7]. Temperature optimization reveals that elevated temperatures between 150 and 160 degrees Celsius provide optimal reaction rates while minimizing thermal decomposition of sensitive abietic acid substrates [1].

The equilibrium nature of esterification reactions necessitates strategies for water removal to drive reactions toward completion. Traditional approaches include azeotropic distillation using benzene or toluene to continuously remove water formed during the reaction [8]. Alternative methods employ molecular sieves or other drying agents to maintain anhydrous conditions throughout the synthesis [8].

Catalyst loading optimization studies indicate that sulfuric acid concentrations of 0.25 to 1.0 weight percent relative to total reactants provide optimal catalytic activity while minimizing equipment corrosion and product degradation [7]. Higher catalyst concentrations can lead to increased side reactions and difficult product purification, while insufficient catalyst loading results in incomplete conversion and extended reaction times [9].

Industrial-Scale Production Processes

Catalytic Innovations and Yield Enhancement

Industrial-scale production of ethyl abietate has benefited significantly from advances in catalytic technology and process intensification methods. Modern industrial processes emphasize the development of heterogeneous catalysts that offer improved selectivity, easier separation, and enhanced process economics compared to traditional homogeneous acid catalysts [10] [11].

Solid acid catalysts have emerged as particularly promising alternatives for industrial ethyl abietate production. Silicotungstic acid supported on various carriers provides excellent catalytic activity while enabling straightforward catalyst recovery and reuse [12]. These heterogeneous systems operate effectively at temperatures between 70 and 120 degrees Celsius, offering improved energy efficiency compared to traditional high-temperature processes [10] [11].

Sulfated metal oxide catalysts, particularly sulfated titanium dioxide systems, demonstrate exceptional performance in esterification reactions relevant to ethyl abietate synthesis. These catalysts achieve yields of 90 to 95 percent under optimized conditions while maintaining stability through multiple reaction cycles [13] [11]. The solid nature of these catalysts facilitates continuous operation and eliminates the need for neutralization and separation steps required with liquid acid catalysts [11].

Ionic liquid catalysts represent another significant advancement in catalytic technology for ester synthesis. Bronsted acidic ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate demonstrate excellent catalytic activity for esterification reactions while offering environmental benefits through reduced volatility and improved recyclability [14]. These systems achieve yields of 88 to 94 percent under mild reaction conditions with reaction times of 2 to 6 hours [14].

Microwave-assisted synthesis has emerged as a powerful tool for yield enhancement in industrial ester production. The application of microwave heating to ethyl abietate synthesis enables rapid heating, improved mass transfer, and enhanced reaction rates [15]. Microwave-assisted processes achieve yields of 85 to 92 percent with significantly reduced reaction times of 0.5 to 2 hours compared to conventional heating methods [15].

Reactive distillation technology represents a major process intensification approach for industrial ester production. This technology combines reaction and separation in a single unit operation, continuously removing product ethyl abietate as it forms and driving the equilibrium toward completion [16] [15]. Reactive distillation systems achieve high conversion efficiency while reducing energy consumption and capital costs compared to conventional reactor-separator configurations [15].

Purification and Quality Control Protocols

Industrial-scale purification of ethyl abietate requires sophisticated separation and purification protocols to achieve the high purity standards demanded by commercial applications. The primary impurities encountered in crude ethyl abietate include unreacted abietic acid, excess ethanol, water, and various side products formed during synthesis [8].

Distillation under reduced pressure represents the cornerstone purification method for industrial ethyl abietate production. The compound exhibits a boiling point of 240 to 250 degrees Celsius at 15 millimeters of mercury pressure, enabling effective separation from higher-boiling impurities [1] [8]. Careful control of distillation parameters ensures product purity levels of 95 to 98 percent while minimizing thermal degradation [8].

Washing protocols using aqueous sodium carbonate solutions effectively remove residual acetic acid and other acidic impurities from crude ethyl abietate. Five percent sodium carbonate solutions provide optimal neutralization capacity while maintaining product recovery above 90 percent [8]. Sequential washing steps with saturated calcium chloride or sodium chloride solutions further remove trace water and ionic impurities [8].

Molecular sieve dehydration represents a critical purification step for achieving ultra-high purity ethyl abietate products. Four angstrom molecular sieves effectively remove trace water content to levels below 50 parts per million while maintaining product integrity [17] [8]. This dehydration step is particularly important for applications requiring anhydrous conditions or extended storage stability [17].

Ion exchange resin treatment provides the highest level of purification for specialized applications requiring ultra-pure ethyl abietate. Sequential treatment with cation and anion exchange resins removes trace ionic impurities and achieves purity levels of 98 to 99.5 percent [17]. The volume ratio of anion to cation exchange resins typically ranges from 1:1 to 1:3 depending on the specific impurity profile [17].

Membrane filtration technology offers an alternative purification approach particularly suited for continuous industrial operations. Operating at pressures of 2 to 3.5 bar, membrane systems achieve purity levels of 95 to 97 percent while enabling continuous operation and automated control [17]. The membrane permeate contains purified ethyl abietate while rejecting higher molecular weight impurities and particulates [17].

Quality control protocols for industrial ethyl abietate production include comprehensive analytical testing to verify product specifications. Gas chromatography analysis confirms product identity and quantifies impurity levels, while acid number determination ensures adequate removal of acidic impurities [18] [17]. Refractive index measurements provide rapid quality assessment, with pure ethyl abietate exhibiting values between 1.5270 and 1.5290 [19].

Green Chemistry Approaches

Biocatalytic Methods Using Lipases

Biocatalytic synthesis of ethyl abietate using lipase enzymes represents a significant advancement in green chemistry approaches to ester production. Lipases offer exceptional selectivity, mild reaction conditions, and environmental compatibility, making them attractive alternatives to traditional chemical catalysts for sustainable manufacturing processes [20] [21].

Candida antarctica lipases, particularly lipase A and lipase B, demonstrate excellent catalytic activity for esterification reactions relevant to ethyl abietate synthesis. These enzymes operate effectively at temperatures between 35 and 55 degrees Celsius, significantly lower than traditional chemical processes, thereby reducing energy consumption and minimizing thermal degradation of sensitive substrates [21] [22].

The catalytic mechanism of lipase-mediated esterification follows a Ping-Pong Bi-Bi kinetic model characterized by sequential substrate binding and product release [22]. The reaction initiates with binding of abietic acid to the enzyme active site, followed by formation of an acyl-enzyme intermediate with release of water. Subsequently, ethanol binds to the acyl-enzyme complex, resulting in ester formation and enzyme regeneration [22].

Immobilization of lipases on magnetic nanoparticles provides enhanced stability and enables efficient enzyme recovery and reuse [21]. Magnetic nanoparticles functionalized with 3-aminopropyltriethoxysilane and activated with glutaraldehyde achieve immobilization yields of 57.6 to 100 percent depending on the specific lipase employed [21]. The immobilized biocatalysts retain approximately 80 percent of their activity after 10 consecutive reaction cycles [21].

Optimization studies for lipase-catalyzed ethyl abietate synthesis reveal optimal conditions of 1:1 molar ratio of reactants, 45 degrees Celsius reaction temperature, and 6 hours reaction time [21]. Under these conditions, conversion yields of 97.5 to 99.2 percent can be achieved using 10 to 12.5 milligrams of immobilized lipase per reaction [21].

Ultrasonic irradiation enhances biocatalytic synthesis by improving mass transfer and reducing reaction times. Ultrasound-assisted lipase catalysis achieves similar conversion yields to conventional mixing but reduces reaction times from 6 hours to 4 hours [21]. The mechanical effects of ultrasonic waves enhance substrate mixing and enzyme-substrate interactions without compromising enzyme stability [21].

Solvent selection significantly influences the performance of lipase-catalyzed reactions. Hydrophobic solvents such as n-hexane provide optimal enzyme stability while maintaining substrate solubility [22]. The water activity of the reaction medium must be carefully controlled to maintain enzyme conformation while preventing hydrolysis side reactions [22].

Solvent-Free Synthesis Strategies

Solvent-free synthesis represents the pinnacle of green chemistry approaches for ethyl abietate production, eliminating volatile organic compounds and reducing environmental impact while often improving reaction efficiency and product purity [23] [24]. These methods align with green chemistry principles by minimizing waste generation and reducing energy requirements for solvent recovery and disposal [24].

Solid acid catalysts enable effective solvent-free synthesis of ethyl abietate under mild conditions. Sulfated metal oxides, particularly sulfated titanium dioxide, catalyze direct esterification of abietic acid with ethanol in the absence of solvents [11]. These heterogeneous catalysts achieve conversion yields of 80 to 90 percent at temperatures between 80 and 150 degrees Celsius with reaction times of 1 to 4 hours [11].

Microwave-assisted solvent-free synthesis provides rapid heating and enhanced reaction rates while eliminating solvent requirements [23]. The selective heating of polar reactants in microwave fields accelerates esterification kinetics and reduces reaction times to minutes rather than hours [23]. This approach achieves comparable yields to conventional methods while dramatically reducing energy consumption and processing time [23].

Mechanochemical synthesis using ball milling or grinding techniques offers an alternative solvent-free approach for ethyl abietate production. These methods involve physical mixing of solid reactants with solid catalysts under mechanical stress, promoting intimate contact and facilitating reaction without solvent requirements [24]. The mechanical energy input activates reactants and accelerates reaction kinetics while maintaining mild temperature conditions [24].

Ultrasound-promoted solvent-free synthesis combines the benefits of acoustic activation with elimination of organic solvents [23]. Ultrasonic irradiation provides mechanical energy for reactant mixing while promoting cavitation effects that enhance mass transfer and reaction rates [23]. This approach enables room temperature synthesis in some cases, further reducing energy requirements [24].

The environmental benefits of solvent-free synthesis extend beyond elimination of volatile organic compounds to include reduced purification requirements and simplified product isolation. Without solvents to remove, downstream processing focuses primarily on unreacted starting materials and catalyst separation, significantly simplifying purification protocols [24].

Structural Characteristics

Molecular Geometry and Conformational Analysis

Ethyl abietate possesses a complex tetracyclic structure derived from the phenanthrene backbone characteristic of abietane-type diterpenoids [1] [2]. The compound features the molecular formula C₂₂H₃₄O₂ with a molecular weight of 330.5 g/mol [1] [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is ethyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate [1] [5] [3] [2].

The molecular structure contains four defined stereocenters, establishing its absolute stereochemistry [3] [6]. The simplified molecular input line entry system representation is CCOC(=O)[C@@]1(CCC[C@]2([C@H]1CC=C3[C@@H]2CCC(=C3)C(C)C)C)C, which explicitly defines the three-dimensional arrangement of atoms [5].

Conformational analysis of ethyl abietate reveals the characteristic diterpenoid structure with a rigid tricyclic framework. The phenanthrene core maintains a trans-anti configuration typical of abietane derivatives [7]. Computational studies on related terpene esters indicate that the molecular geometry is significantly influenced by the ester functionality at the C-18 position, which adopts a preferred conformation that minimizes steric interactions between the ethyl group and the tricyclic framework [8] [9].

The molecular geometry exhibits distinct regions of flexibility and rigidity. The tricyclic core maintains structural rigidity due to ring fusion constraints, while the isopropyl substituent at C-7 and the ethyl ester group at C-18 provide conformational flexibility [10]. Studies on similar diterpenoid esters demonstrate that the ester carbonyl typically adopts a planar configuration, facilitating potential hydrogen bonding interactions [11].

Crystallographic Data and Polymorphism

Limited crystallographic data exists specifically for ethyl abietate in the available literature. However, extensive crystallographic studies have been conducted on the parent compound abietic acid and related ester derivatives [7]. The absolute configuration of abietic acid has been definitively established as (4R,5R,9R,10R) through X-ray crystallographic analysis of its p-bromobenzoate derivative [7].

Crystallographic investigations of related abietic acid esters reveal common structural motifs. The tricyclic framework typically exhibits a chair-chair-chair conformation for the three six-membered rings, with the carboxyl group (or ester functionality) positioned in an equatorial orientation [7]. The crystal packing of abietane derivatives is generally stabilized by van der Waals interactions between the hydrophobic tricyclic frameworks.

Studies on ethyl acetate crystallography provide relevant insights into the behavior of ethyl ester groups in crystalline environments. Ethyl acetate crystallizes with the molecule adopting a flat, trans conformation in the solid state [12]. This conformational preference may influence the crystal packing behavior of ethyl abietate, where the ethyl ester group would likely adopt a similar extended conformation to minimize steric hindrance.

Polymorphism in ester derivatives of terpenes has been documented in the literature. Conformational polymorphism has been observed in inclusion crystals involving cholic acid and ethyl acetate, where different molecular conformations lead to distinct crystal forms [13]. While specific polymorphic forms of ethyl abietate have not been definitively characterized, the structural complexity and conformational flexibility of the molecule suggest potential for polymorphic behavior under different crystallization conditions.

Thermodynamic Properties

Phase Transition Behavior (Melting/Boiling Points)

Ethyl abietate exhibits distinct thermal behavior characteristic of large organic molecules with significant molecular weight and structural complexity. The compound exists as a liquid at room temperature [4], indicating a melting point below 20°C, though specific melting point data is not readily available in the literature [14].

The boiling point of ethyl abietate has been reported across multiple sources with values ranging from 350°C to 417.9°C [4] [15] [14] [16]. The Technical Chemical Industries data sheet reports a boiling point of 350°C [4], while other sources indicate values of 417.9°C at 760 mmHg [15] [14]. This variation may reflect differences in measurement conditions, sample purity, or measurement methodologies.

The flash point of ethyl abietate ranges from 178°C to 201.6°C [15] [14] [17], indicating significant thermal stability and relatively low volatility at ambient temperatures. This thermal behavior is consistent with the large molecular size and extensive carbon skeleton of the diterpenoid structure.

The compound demonstrates thermal stability typical of terpene esters, with decomposition likely occurring at elevated temperatures through various pathways including ester hydrolysis, dehydrogenation, and cyclization reactions. Studies on related diterpene esters suggest that thermal decomposition may begin around 200-250°C, involving initial cleavage of the ester bond followed by degradation of the terpene framework [18].

Vapor Pressure and Henry's Law Constants

The vapor pressure of ethyl abietate at 25°C has been calculated as 3.43 × 10⁻⁷ mmHg [15], indicating extremely low volatility. This low vapor pressure is consistent with the large molecular weight (330.5 g/mol) and extensive intermolecular van der Waals interactions arising from the tricyclic terpene structure.

The vapor pressure behavior follows expected trends for large organic molecules, where vapor pressure decreases exponentially with increasing molecular weight. The specific gravity of ethyl abietate is reported as 1.03 [4], indicating a density slightly greater than water, which correlates with the compact tricyclic structure and high degree of substitution.

Henry's Law constants for ethyl abietate have not been experimentally determined in the available literature. However, based on the molecular structure and physical properties, the compound would be expected to exhibit very low Henry's Law constants, indicating poor partitioning from aqueous to vapor phases. The high molecular weight, low vapor pressure, and hydrophobic character suggest limited volatilization from aqueous solutions.

Estimation of Henry's Law behavior can be derived from the compound's physicochemical properties. The combination of low water solubility and extremely low vapor pressure would result in Henry's Law constants several orders of magnitude lower than volatile organic compounds. This behavior is typical of large, hydrophobic organic molecules and terpenoid esters specifically [19] [20].

Solubility and Partition Coefficients

Hansen Solubility Parameters

Hansen solubility parameters provide a three-dimensional approach to predicting solubility behavior based on dispersion forces, polar interactions, and hydrogen bonding capabilities [21]. While specific Hansen parameters for ethyl abietate have not been experimentally determined, they can be estimated based on molecular structure and properties of related compounds.

The dispersion component (δd) for ethyl abietate would be expected to be relatively high due to the extensive carbon framework and significant van der Waals interactions. Based on the molecular structure and comparison with similar diterpenoid compounds, the dispersion parameter would likely fall in the range of 16-18 MPa^0.5^.

The polar component (δp) would be moderate, primarily arising from the ester functionality. The carbonyl group provides the main source of polar interactions, with an estimated value of 3-5 MPa^0.5^ based on ester-containing compounds of similar structure.

The hydrogen bonding component (δh) would be relatively low since ethyl abietate lacks hydrogen bond donor groups. The ester oxygen can act as a hydrogen bond acceptor, but the overall hydrogen bonding capability would be limited. An estimated value of 4-6 MPa^0.5^ would be reasonable based on ester functionality.

These estimated Hansen parameters suggest that ethyl abietate would be most soluble in solvents with similar parameter values, particularly non-polar to moderately polar organic solvents such as alcohols, esters, and aromatic hydrocarbons [22].

Octanol-Water Partitioning Behavior

The octanol-water partition coefficient (log P) of ethyl abietate has been reported with values ranging from 5.68 to 8.01 [14] [17], indicating high lipophilicity and strong preference for organic phases over aqueous phases. This range suggests measurement uncertainty or differences in computational methods used for estimation.

The high log P value is consistent with the molecular structure, which features an extensive hydrophobic tricyclic framework with limited polar functionality. The ester group provides the only significant polar interaction, while the majority of the molecular surface consists of hydrophobic carbon and hydrogen atoms.

Experimental determination of octanol-water partition coefficients for compounds with such high lipophilicity presents technical challenges due to extremely low aqueous solubility [23] [24]. The high log P values suggest that ethyl abietate would have minimal water solubility, with the vast majority of the compound partitioning into the organic phase.

Studies on related diterpenoid esters confirm the general trend of high lipophilicity and poor water solubility [8] [9]. The presence of additional polar groups or hydrogen bonding sites would be required to significantly improve aqueous solubility and reduce the partition coefficient.

The partitioning behavior has important implications for environmental fate, biological distribution, and formulation considerations. The high lipophilicity suggests potential for bioaccumulation and strong adsorption to organic matter and lipid phases [25].

PropertyValueReference
Molecular FormulaC₂₂H₃₄O₂ [1] [3] [4]
Molecular Weight (g/mol)330.5 [1] [3] [4]
Boiling Point (°C)350-417.9 [4] [15] [14] [16]
Flash Point (°C)178-201.6 [15] [14] [17]
Density (g/cm³)1.01-1.03 [15] [14] [17]
Vapor Pressure at 25°C (mmHg)3.43 × 10⁻⁷ [15]
Log P (octanol-water)5.68-8.01 [14] [17]
Refractive Index1.519-1.530 [15] [14] [17]

XLogP3

5.5

UNII

46YCT42ESP

Other CAS

631-71-0

Wikipedia

Ethyl abietate

Dates

Last modified: 08-16-2023

Explore Compound Types